(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a phenyl ring, a benzo[d]thiazol-2-yloxy group, and an azetidin-1-yl group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The imidazole ring provides a unique chemical structure that can participate in various chemical reactions .
Scientific Research Applications
Synthesis and Characterization
Compounds with structural elements similar to the specified molecule, such as imidazole, benzothiazole, and azetidinone rings, have been synthesized and characterized for their potential applications. The synthesis of novel thiazolyl pyrazole and benzoxazole derivatives has been reported, with these compounds being screened for antibacterial activities (Landage, Thube, & Karale, 2019). Similarly, oligobenzimidazoles with benzimidazole monomers have been prepared and investigated for their electrochemical, electrical, optical, thermal, and rectification properties, indicating potential for material science applications (Anand & Muthusamy, 2018).
Antibacterial and Antimicrobial Activities
Several studies have focused on the antibacterial and antimicrobial activities of compounds related to the query molecule. For instance, novel compounds with the 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile structure have been evaluated for their antioxidant and antimicrobial activities, displaying significant activity against various bacterial and fungal strains (Bassyouni et al., 2012).
Corrosion Inhibition
Imidazole-based molecules, which share a structural motif with the query compound, have been investigated for their application in corrosion inhibition of carbon steel in acidic medium. These studies demonstrate the effectiveness of imidazole derivatives in protecting metal surfaces, highlighting their potential industrial applications (Costa et al., 2021).
Material Science and Chemical Synthesis
Further research includes the development of materials and methodologies for chemical synthesis. For example, the preparation and characterization of oligobenzimidazoles have been explored for their significant optical, electrical, and thermal properties, suggesting applications in the development of new materials (Anand & Muthusamy, 2018).
Future Directions
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-20(16-7-5-15(6-8-16)11-24-10-9-22-14-24)25-12-17(13-25)27-21-23-18-3-1-2-4-19(18)28-21/h1-10,14,17H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZNYDOKTPPUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone |
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